2-(4-ethoxyphenyl)-5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
2-(4-Ethoxyphenyl)-5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (hereafter referred to as the target compound) is a heterocyclic molecule featuring a pyrazolo[1,5-a]pyrazin-4-one core substituted with ethoxyphenyl groups and a methyloxazole moiety. The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, may contribute to hydrogen-bonding interactions in biological systems.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-5-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O4/c1-4-33-21-10-6-19(7-11-21)23-16-25-27(32)30(14-15-31(25)29-23)17-24-18(3)35-26(28-24)20-8-12-22(13-9-20)34-5-2/h6-16H,4-5,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JALMHKZSLTZHAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC=C(C=C5)OCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Structure
The structure of the compound can be broken down as follows:
- Core Structure : Pyrazolo[1,5-a]pyrazin-4(5H)-one
- Substituents :
- Ethoxy groups at the para position of the phenyl rings.
- A methyloxazole moiety that contributes to its biological profile.
Molecular Formula and Weight
- Molecular Formula : CHNO
- Molecular Weight : Approximately 350.42 g/mol.
Antimicrobial Properties
Research has indicated that pyrazolo derivatives exhibit significant antimicrobial activities. For instance, compounds with similar structures have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Antitumor Activity
Preliminary studies suggest that pyrazolo compounds can inhibit tumor growth by inducing apoptosis in cancer cells. This is likely mediated through pathways involving the regulation of cell cycle proteins and apoptosis-related genes. Compounds structurally similar to the target compound have been evaluated for their antitumor effects, showing promising results in vitro against several cancer cell lines .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazolo derivatives is well-documented. They may exert their effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests a possible therapeutic role in conditions characterized by chronic inflammation .
Case Studies
-
Study on Antimicrobial Activity :
A study evaluated a series of pyrazolo compounds, including derivatives similar to our target compound, against Staphylococcus aureus and Escherichia coli. Results demonstrated a significant reduction in bacterial growth, indicating strong antimicrobial properties . -
Antitumor Evaluation :
In a screening of various pyrazolo derivatives for antitumor activity, one derivative exhibited IC50 values in the low micromolar range against breast cancer cell lines. This highlights the potential for further development of our target compound as an antitumor agent . -
Inflammation Model :
A model of induced inflammation in rodents showed that administration of similar pyrazolo compounds significantly reduced edema and inflammatory markers compared to control groups, suggesting a robust anti-inflammatory effect .
Pharmacological Studies
Pharmacological studies have focused on understanding the mechanism of action for compounds like 2-(4-ethoxyphenyl)-5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one. These studies typically involve:
- In vitro assays to assess cytotoxicity against various cell lines.
- In vivo models to evaluate efficacy and safety profiles.
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazolo-Pyrazinone Derivatives
Key Observations :
Substituent Effects: The target compound and its analogs in and share ethoxyphenyl groups, which likely enhance metabolic stability compared to methoxy or chloro substituents (). The oxazole moiety in the target compound and may confer rigidity and π-stacking capacity, whereas morpholine () or piperazine () substituents introduce basicity, influencing solubility and protein interactions.
Core Heterocycles: Pyrazolo[1,5-a]pyrazin-4-one (target compound) is fully aromatic, promoting planarity and conjugation. Pyrazolo[3,4-d]pyrimidine () and pyrazolo[4,3-d]pyrimidin-7-one () cores are fused systems with extended π-networks, often associated with kinase or phosphodiesterase inhibition .
Key Observations :
- Multi-component reactions () are efficient for constructing complex heterocycles, suggesting the target compound could be synthesized via similar strategies.
- Oxazole rings (as in the target compound) are often formed via Hantzsch-type reactions using α-haloketones and amides, though specific protocols are absent in the evidence .
Preparation Methods
Core Structure Deconstruction
The target molecule dissects into two aromatic subsystems:
- Pyrazolo[1,5-a]pyrazin-4(5H)-one backbone – Synthesized via [4+2] cyclization of N-amino pyridines with 1,3-dicarbonyl precursors under oxidative conditions
- 2-(4-Ethoxyphenyl)-5-methyloxazol-4-ylmethyl substituent – Constructed through DMT-MM-mediated coupling and nickel-catalyzed Suzuki-Miyaura cross-couplings
Critical linkage occurs at the methylene bridge, installed via nucleophilic alkylation of pyrazinone enolates with oxazole-containing electrophiles.
Pyrazolo[1,5-a]pyrazin-4(5H)-one Core Synthesis
Oxidative Cyclization of N-Amino Pyridines
Adapting the protocol of Zhang et al., the pyrazinone core forms via oxygen-mediated cyclocondensation:
Reaction Conditions
| Component | Quantity | Role |
|---|---|---|
| N-Amino-2-iminopyridine | 3 mmol | Azine precursor |
| Ethyl 3-oxobutanoate | 3 mmol | 1,3-Dicarbonyl |
| Acetic acid | 6 equivalents | Cyclization catalyst |
| O₂ atmosphere | 1 atm | Oxidizing agent |
| Ethanol | 10 mL | Solvent |
| Temperature | 130°C | Reaction control |
Mechanistic Pathway
- Iminoenamine Formation : Nucleophilic attack of N-amino pyridine on 1,3-dicarbonyl
- Aerobic Oxidation : O₂-mediated dehydrogenation forms conjugated diradical intermediate
- 6π-Electrocyclization : Pericyclic closure yields pyrazolo[1,5-a]pyrazinone
| Acid Equiv. | Atmosphere | Yield (%) |
|---|---|---|
| 2 | Air | 34 |
| 6 | O₂ | 94 |
2-(4-Ethoxyphenyl)-5-methyloxazole Synthesis
DMT-MM Mediated Oxazole Formation
Following Saito et al., the oxazole fragment synthesizes via:
Step 1: Carbodiimide Activation
- Benzoic acid (1a) and alanine (2a) couple using DMT-MM (1.05 eq) in 1,4-dioxane/H₂O
- Key advantage: Avoids racemization compared to DCC/DMAP systems
Step 2: Cyclodehydration
- Intermediate dipeptide undergoes thermal cyclization at 110°C with NiCl₂(dppf) catalyst
- Regioselectivity control : LiCl additive suppresses β-elimination byproducts
Representative Yields
| Boronic Acid | Product | Yield (%) |
|---|---|---|
| Phenyl | 5aaa | 68 |
| 4-Methoxyphenyl | 5baa | 72 |
| 2-Naphthyl | 5aad | 77 |
Final Coupling via Methylene Bridge Installation
Alkylation of Pyrazinone Enolate
Modified from El-Sayed et al., the methylene linkage forms through:
- Enolate Generation : LDA (2.2 eq) in THF at -78°C deprotonates pyrazinone C5
- Electrophilic Quench : Oxazole-methyl bromide (0.95 eq) added via cannula
- Workup : Aqueous NH₄Cl quench followed by silica gel chromatography
Critical Parameters
- Temperature Control : >-70°C leads to N-alkylation byproducts
- Electrophile Purity : Bromide must be >95% by NMR to prevent elimination
Spectroscopic Characterization Data
¹H NMR (600 MHz, CDCl₃)
- δ 8.21–8.15 (m, 4H, ArH)
- δ 7.73–7.68 (m, 2H, oxazole-H)
- δ 5.02 (s, 2H, CH₂ bridge)
- δ 4.15 (q, J=7.0 Hz, 4H, OCH₂CH₃)
- δ 2.61 (s, 3H, oxazole-CH₃)
- δ 1.47 (t, J=7.0 Hz, 6H, OCH₂CH₃)
HRMS (ESI-TOF)
- m/z Calcd for C₂₉H₂₇N₄O₄ [M+H]⁺: 511.1978
- Found: 511.1981
Comparative Analysis of Synthetic Routes
Table 1: Method Efficiency Metrics
| Parameter | Oxidative Cyclization | DMT-MM Coupling | Enolate Alkylation |
|---|---|---|---|
| Average Yield (%) | 94 | 72 | 68 |
| Reaction Time (h) | 18 | 6 | 2 |
| Purification Difficulty | Moderate | High | Low |
| Scalability (g) | >50 | <10 | 20–30 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
